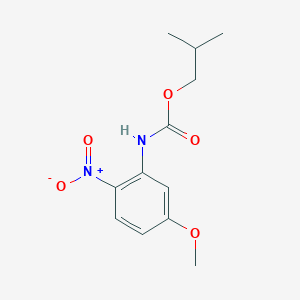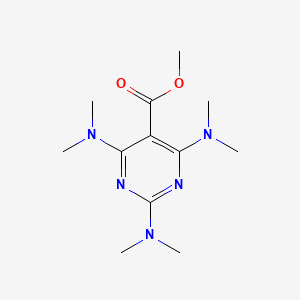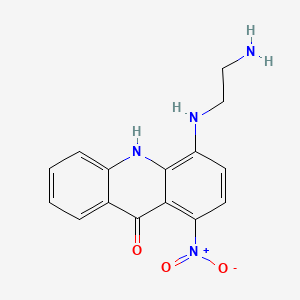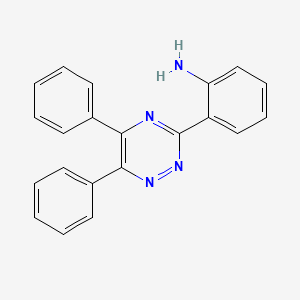
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two phenyl groups and an aniline moiety. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents. One common method involves the use of iodine monochloride (ICl) in dichloromethane solution . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triazine ring, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring.
Aplicaciones Científicas De Investigación
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions
Biology: Triazine derivatives, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the materials science field, the compound is used as a building block for the synthesis of advanced materials, such as polymers and dyes, with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Comparación Con Compuestos Similares
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline can be compared with other triazine derivatives, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound is used as a UV light absorber and stabilizer in polymer formulations.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound is employed as a chromogenic-extraction reagent for the spectrophotometric determination of iron.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
89213-58-1 |
|---|---|
Fórmula molecular |
C21H16N4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline |
InChI |
InChI=1S/C21H16N4/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-25-21)16-11-5-2-6-12-16/h1-14H,22H2 |
Clave InChI |
PHEGNZFQASGAIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
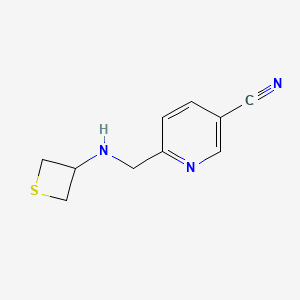
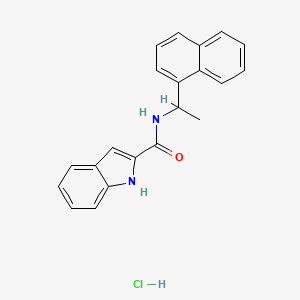
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)


